molecular formula C15H19BN2O2 B595025 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1309981-28-9

2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B595025
M. Wt: 270.139
InChI Key: BMMJFQOOEZUSGY-UHFFFAOYSA-N
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Description

“2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene, but with one of the carbon atoms replaced by a nitrogen atom. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a boronic ester group, which is often used in Suzuki coupling reactions in organic synthesis.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole and pyridine rings in separate steps, followed by a coupling reaction to attach the boronic ester group. The exact methods would depend on the starting materials and the specific conditions required for each reaction.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms in the molecule and the bonds between them. The pyrrole and pyridine rings would contribute to the aromaticity of the molecule, while the boronic ester group would likely be involved in any reactions the compound undergoes.



Chemical Reactions Analysis

As a boronic ester, this compound could potentially be used in a Suzuki coupling reaction, which is a type of cross-coupling reaction used to form carbon-carbon bonds. The exact reactions it could undergo would depend on the other compounds present and the reaction conditions.



Physical And Chemical Properties Analysis

Without specific experimental data, it’s difficult to predict the exact physical and chemical properties of this compound. However, based on its structure, we can infer that it is likely to be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the solvent and the compound.


Scientific Research Applications

Overview of Pyridine Derivatives in Research

Pyridine derivatives, such as 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, hold significant importance in scientific research due to their diverse biological activities and potential in drug discovery. These compounds are explored for their pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities. They also play a crucial role in chemosensing applications, serving as highly effective sensors for various ions and neutral species. The versatility of pyridine derivatives in forming stable complexes with metals like Cu(II) enhances their pharmacological effects and bioavailability, making them potential anticancer agents (Abu-Taweel et al., 2022; Alshamrani, 2023).

Role in Kinase Inhibition

One of the notable applications of pyridine derivatives is in the design of kinase inhibitors. Pyrazolo[3,4-b]pyridine, a related scaffold, exemplifies the utility of pyridine-based structures in interacting with kinases via multiple binding modes. This versatility makes it a recurrent motif in kinase inhibitor patents, highlighting its potential in treating a broad range of diseases by modulating kinase activity (Wenglowsky, 2013).

Advancements in Agrochemical Discovery

Pyridine-based compounds also significantly impact agrochemical discovery, functioning as fungicides, insecticides, and herbicides. The method of Intermediate Derivatization Methods (IDM) enhances the efficiency of discovering novel pyridine-based agrochemicals, addressing the challenge of meeting rapidly changing market requirements and environmental regulations. This approach underlines the strategic importance of pyridine derivatives in developing new agrochemicals to ensure global food security and sustainable agricultural practices (Guan et al., 2016).

Safety And Hazards

Again, without specific data, it’s hard to say for certain what the safety hazards associated with this compound might be. However, many organic compounds pose risks such as flammability, and some may be harmful or toxic. Proper safety precautions should always be taken when handling chemical compounds.


Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses in organic synthesis reactions, such as Suzuki coupling. It could also be interesting to investigate its properties in more detail, such as its reactivity, stability, and the factors that influence these properties.


Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a more detailed and accurate analysis, specific experimental data and studies would be needed. Always consult a professional chemist or a reliable source for information on handling and working with chemical compounds. Safety should always be the first priority in any chemical work.


properties

IUPAC Name

2-pyrrol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(17-11-12)18-9-5-6-10-18/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMJFQOOEZUSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694414
Record name 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1309981-28-9
Record name 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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